![molecular formula C22H24N2O4S B2371241 2-[3-(benzenesulfonyl)-6-ethyl-2-oxoquinolin-1-yl]-N-propan-2-ylacetamide CAS No. 1115979-56-0](/img/structure/B2371241.png)

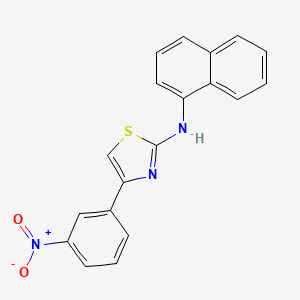

2-[3-(benzenesulfonyl)-6-ethyl-2-oxoquinolin-1-yl]-N-propan-2-ylacetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Scientific Research Applications

Anticancer Potential

- Anticancer Agents Synthesis : The compound's structure, related to tetrahydroisoquinoline derivatives, has been investigated for its anticancer potential. Studies have synthesized analogs maintaining the tetrahydroisoquinoline moiety, demonstrating significant cytotoxicity against various breast cancer cell lines (Redda, Gangapuram, & Ardley, 2010).

Antibacterial Properties

- Antibacterial Activities : Derivatives of this compound have been explored for their antibacterial properties. Research into 1,2,3-diazaborine derivatives, which includes structures similar to the compound , showed effectiveness against bacteria in vitro and in vivo (Grassberger, Turnowsky, & Hildebrandt, 1984).

Nonlinear Optical Properties

- Nonlinear Optical Applications : Studies have investigated compounds with similar structures for their nonlinear optical properties. These properties are crucial for developing materials for optical limiting applications (Ruanwas et al., 2010).

Catalytic Applications

- Catalysts in Chemical Reactions : The compound's derivatives have been used in synthesizing half-sandwich ruthenium complexes, which showed efficiency as catalysts in the transfer hydrogenation of acetophenone derivatives (Dayan et al., 2013).

Antitumor Activity

- Novel Antitumor Agents : Research into novel 3-benzyl-4(3H)quinazolinone analogues, similar in structure to the compound , has shown broad-spectrum antitumor activity. These findings suggest potential applications in cancer therapy (Al-Suwaidan et al., 2016).

Antiparasitic Potential

- Antiparasitic Drug Development : The compound's derivatives have been investigated for their antiparasitic activities, particularly against Trypanozoma cruzi and Plasmodium falciparum, suggesting its potential as a lead scaffold for antiparasitic drug development (Pagliero et al., 2010).

Future Directions

While specific future directions for this compound were not found, it’s worth noting that polymeric micelles have been propitious for delivering a wide range of therapeutics . This suggests potential future applications in the field of nanomedicine for compounds like “2-[3-(benzenesulfonyl)-6-ethyl-2-oxoquinolin-1-yl]-N-propan-2-ylacetamide”.

Mechanism of Action

Target of Action

The primary targets of this compound are currently unknown. The compound’s structure suggests it may interact with proteins or enzymes that have affinity for benzenesulfonyl or quinolinyl groups

Mode of Action

Based on its structural similarity to other benzenesulfonyl and quinolinyl compounds, it may bind to its target proteins or enzymes and modulate their activity . The presence of the ethyl and propan-2-yl groups could influence the compound’s binding affinity and selectivity.

Biochemical Pathways

Benzenesulfonyl derivatives have been known to interfere with various biochemical pathways, including those involved in cell signaling and metabolism

Pharmacokinetics

The presence of the benzenesulfonyl group could potentially enhance the compound’s solubility in organic solvents , which might influence its absorption and distribution in the body. The compound’s metabolism and excretion would likely depend on its specific interactions with metabolic enzymes and transporters.

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability. For instance, the compound’s stability and reactivity could be affected by the pH of its environment . Additionally, the presence of other molecules could influence the compound’s binding to its targets and its subsequent effects.

properties

IUPAC Name |

2-[3-(benzenesulfonyl)-6-ethyl-2-oxoquinolin-1-yl]-N-propan-2-ylacetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N2O4S/c1-4-16-10-11-19-17(12-16)13-20(29(27,28)18-8-6-5-7-9-18)22(26)24(19)14-21(25)23-15(2)3/h5-13,15H,4,14H2,1-3H3,(H,23,25) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVVRWXDHSRRBSD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC2=C(C=C1)N(C(=O)C(=C2)S(=O)(=O)C3=CC=CC=C3)CC(=O)NC(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24N2O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

412.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-oxo-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile](/img/structure/B2371159.png)

![N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-N-(3-(dimethylamino)propyl)-5-nitrobenzo[b]thiophene-2-carboxamide hydrochloride](/img/structure/B2371167.png)

![N~6~,N~6~-diethyl-N~4~-(3-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2371171.png)

![N-Cyclopentyl-3-[(2-methylpyridin-4-yl)oxymethyl]piperidine-1-carboxamide](/img/structure/B2371174.png)

![N-(4-methylbenzyl)-1-(4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-3-carboxamide](/img/structure/B2371175.png)

![2-(((3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-phenylthieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2371180.png)